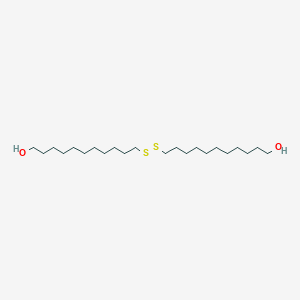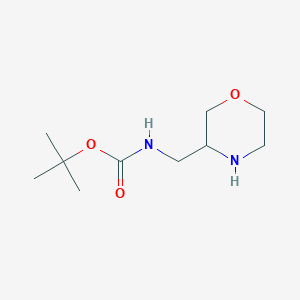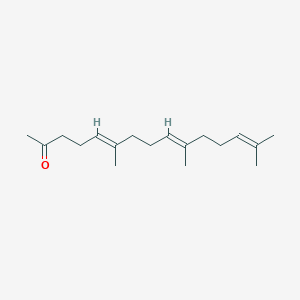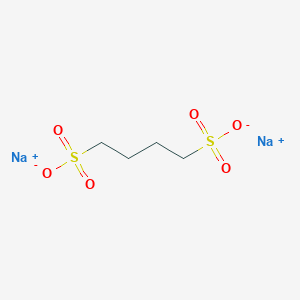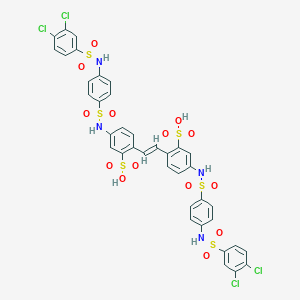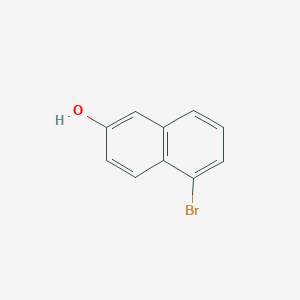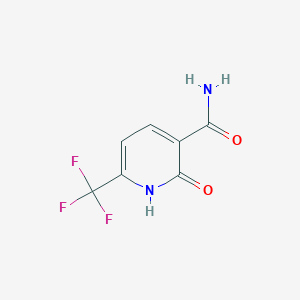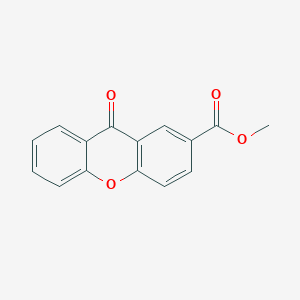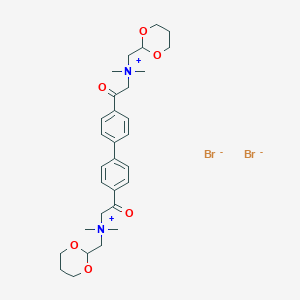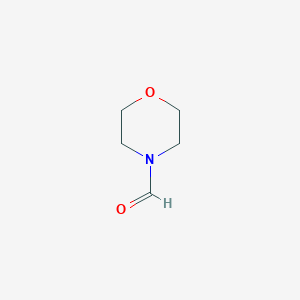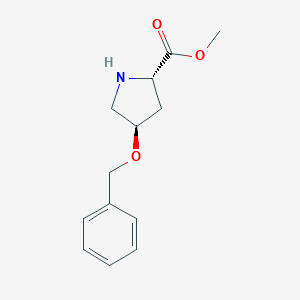
Trans Methyl O-benzyl-L-4-hydroxyproline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of hydroxyproline derivatives, including Trans Methyl O-benzyl-L-4-hydroxyproline, involves stereospecific methods and a variety of protecting groups. A key step in the synthesis of these compounds is the SN2 displacement of a hydroxyl group in 4-hydroxy-L-prolines, leading to a range of L-proline derivatives with significant stereochemical control (Andreatta et al., 1967). Novel L-proline cis-4-hydroxylases have also been identified, offering new pathways for hydroxylation and synthesis of hydroxyproline derivatives (Hara & Kino, 2009).
Molecular Structure Analysis
The molecular structure of Trans Methyl O-benzyl-L-4-hydroxyproline and its derivatives are characterized by their hydroxylation patterns, which significantly affect their stereochemistry and physical properties. The presence of hydroxyl groups induces specific ring puckers and affects the trans:cis amide bond ratio, influencing molecular recognition and the stability of the compounds' structures (Testa et al., 2018).
Chemical Reactions and Properties
Hydroxyproline derivatives participate in a variety of chemical reactions, including Strecker reactions, which can be catalyzed by trans-4-hydroxy-L-proline-derived N,N'-dioxides, yielding alpha-amino nitriles with high enantiomeric excess (Wen et al., 2008). The hydroxylation and the presence of substituents significantly influence the reactivity and selectivity of these reactions.
科学的研究の応用
Chemical and Biological Analysis Techniques
Trans Methyl O-benzyl-L-4-hydroxyproline and its derivatives play a significant role in chemical and biological analysis. A critical review of hydroxyproline analysis highlights the development of sensitive and reliable procedures for its quantification. These methodologies are essential for studying hydroxyproline in various biological materials, such as urine, plant, or animal tissue, and involve advancements in chromatographic techniques and coupling reactions for enhanced detection sensitivity (Stegemann & Stalder, 1967).
Conformational Studies
Research into the ring conformational aspects of proline and hydroxyproline, including derivatives like Trans Methyl O-benzyl-L-4-hydroxyproline, provides insights into the structure-function relationship of these compounds. These studies, which employ 1H-nmr spectroscopy, help understand the unique and highly homogeneous conformation of the hydroxyproline ring in both acyclic and cyclic derivatives, impacting their chemical reactivity and biological activity (Anteunis, Callens, Asher, & Sleeckx, 2010).
Synthesis and Properties of DNA Mimics
Trans Methyl O-benzyl-L-4-hydroxyproline serves as a base for designing DNA mimics, such as hetero-oligomers constructed from alternating monomers of phosphono peptide nucleic acids and monomers based on trans-1-acetyl-4-hydroxy-L-proline (HypNA-pPNAs). These DNA mimics exhibit potential for use in nucleic acid-based diagnostics, isolation of nucleic acids, and antisense experiments, showcasing the versatility of hydroxyproline derivatives in biomedical research (Efimov & Chakhmakhcheva, 2006).
Biochemical Markers for Clinical Use
The utility of urinary hydroxyproline as a marker of bone resorption is explored in clinical settings. Although its specificity and sensitivity are limited, hydroxyproline's role as a metabolic product of collagen breakdown makes it a valuable biochemical marker for assessing bone metabolism and diagnosing metabolic bone diseases (Simşek, Karacaer, & Karaca, 2004).
Environmental and Toxicological Studies
Research on the degradation of environmental contaminants highlights the application of advanced oxidation processes, where hydroxyproline derivatives could potentially serve as model compounds or reactants. Understanding the fate and transformation of these compounds in environmental matrices contributes to the assessment of their environmental impact and toxicological profile (Qutob, Hussein, Alamry, & Rafatullah, 2022).
将来の方向性
The strain HYP-10 produced 89.4 g/L of T-4-HYP in a 5 L fermenter, with a total yield of 0.34 g/g, the highest values reported by microbial fermentation, the yield increased by 63.1% compared with the highest existing reported yield . This study presents a strategy for establishing a microbial cell factory capable of producing T-4-HYP at high levels, making it suitable for large-scale industrial production . Additionally, this study provides valuable insights into regulating the synthesis of other compounds with α-ketoglutaric acid as a precursor .
特性
IUPAC Name |
methyl (2S,4R)-4-phenylmethoxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBYGFMCYASWNS-NEPJUHHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428634 |
Source


|
| Record name | Trans Methyl O-benzyl-L-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trans Methyl O-benzyl-L-4-hydroxyproline | |
CAS RN |
113490-76-9 |
Source


|
| Record name | Trans Methyl O-benzyl-L-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

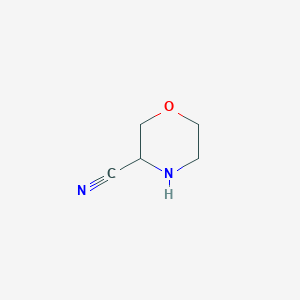
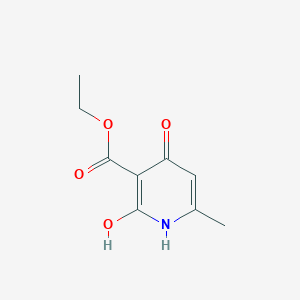
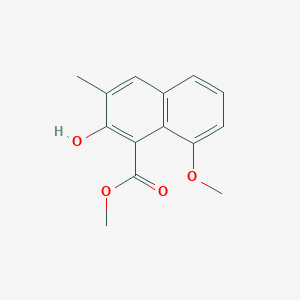
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
